molecular formula C18H18N2O2S B2472977 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone CAS No. 851863-77-9

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B2472977
CAS No.: 851863-77-9
M. Wt: 326.41
InChI Key: RXAUPDCDPFPLLV-UHFFFAOYSA-N
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Description

(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a benzylthio group, an imidazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution of the methoxy group can result in various substituted phenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions of imidazole-containing molecules with biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool for understanding biochemical processes .

Medicine

Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics for various applications .

Mechanism of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, modulating their activity. The benzylthio group can undergo oxidation and reduction reactions, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone apart from similar compounds is its unique combination of functional groups. The presence of the benzylthio group, imidazole ring, and methoxyphenyl group in a single molecule provides a versatile platform for various chemical reactions and interactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-22-16-9-7-15(8-10-16)17(21)20-12-11-19-18(20)23-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAUPDCDPFPLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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